

Ethnobotanical and Pharmacological Profile of DAS-77: A Technical Guide

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Compound of Interest

Compound Name: Antibacterial agent 77

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Abstract

DAS-77 is a polyherbal formulation with notable applications in Nigerian traditional medicine. Comprising a 1:1 ratio of the milled dried callous bark of *Mangifera indica* (mango) and the dried root of *Carica papaya* (pawpaw), this remedy is traditionally employed for a wide spectrum of ailments, including gastrointestinal disorders, inflammatory conditions, and various infections. This technical guide provides a comprehensive overview of the ethnobotanical background, phytochemical composition, and scientifically validated pharmacological activities of DAS-77. It includes detailed summaries of experimental data, methodologies for key preclinical trials, and diagrams of the proposed molecular mechanisms of action to support further research and development.

Ethnobotanical Background

DAS-77 is a Nigerian herbal preparation traditionally used for the treatment of a diverse range of conditions. Its ethnobotanical applications, documented in local communities, include the management of ulcers, diarrhea, dysentery, cholera, stomach disorders, hemorrhoids, sexually transmitted infections, and dysmenorrhea. The formulation's composition is rooted in the long-standing use of its individual components in African traditional medicine. *Mangifera indica* bark is recognized for its anti-inflammatory, analgesic, and astringent properties, while *Carica papaya* root is utilized for its digestive and anti-parasitic benefits.^{[1][2]} The combination in DAS-77 aims to leverage the synergistic effects of these two plants.

Phytochemical Composition

Phytochemical analyses of DAS-77 and its constituent plants have revealed a rich array of bioactive compounds. The formulation contains tannins, saponins, phenols, flavonoids, and alkaloids.[3][4] The primary active constituents are attributed to the polyphenols from *Mangifera indica*, most notably mangiferin, and a variety of enzymes and alkaloids from *Carica papaya*. [2][5][6]

Quantitative Phytochemical Analysis of DAS-77

A quantitative analysis of the major phytochemical classes found in the DAS-77 formulation is summarized below.

Phytochemical Class	Concentration (% w/v)	Reference
Tannins	3.26 ± 0.15	[4]
Saponins	2.32 ± 0.04	[4]
Phenols	1.31 ± 0.07	[4]
Flavonoids	0.54 ± 0.02	[4]
Alkaloids	0.04 ± 0.01	[4]

Key Bioactive Compounds of Individual Components

The therapeutic effects of DAS-77 are derived from the complex interplay of compounds from its two plant sources.

Plant Component	Key Bioactive Compounds	Reference
Mangifera indica(Bark)	Mangiferin, Gallic Acid, Catechins, Quercetin, Kaempferol, Protocatechuic Acid, Ellagic Acids	[5]
Carica papaya(Root)	Papain, Chymopapain, Carpaine, Saponins, Tannins, Flavonoids, Quinine, Naringenin	[2][7][8]

Pharmacological Activities and Experimental Protocols

DAS-77 has been subjected to several preclinical studies to validate its traditional uses. These investigations have demonstrated its gastroprotective, antidiarrheal, antimicrobial, and anticancer properties.

Toxicological Profile

Acute and chronic toxicity studies are crucial for establishing the safety profile of a new formulation.

Summary of Toxicological Data for DAS-77

Parameter	Result	Animal Model	Reference
Acute Oral Toxicity (LD50)	> 20 g/kg	Mice	[9]
Acute Intraperitoneal Toxicity (LD50)	1122.0 mg/kg	Mice	[3][9]

| 90-Day Chronic Oral Toxicity | Relatively safe; reversible effects on body weight, K+ levels, and male fertility at higher doses. | Rats |[10] |

Experimental Protocol: 90-Day Chronic Oral Toxicity Study^[10]

- Animal Model: Wistar rats.
- Groups: Four groups of animals.
 - Control: Distilled water.
 - Treatment Group 1: 80 mg/kg DAS-77.
 - Treatment Group 2: 400 mg/kg DAS-77 (Therapeutic Dose).
 - Treatment Group 3: 2000 mg/kg DAS-77.
- Administration: Oral gavage, daily for 90 days.
- Parameters Monitored: Body weight, food and water intake, hematological parameters (WBC, RBC, Hb, PCV, etc.), biochemical parameters (liver enzymes, kidney function tests, electrolytes), and organ weights.
- Endpoint: After 90 days, animals are sacrificed. Blood is collected for analysis. Organs (liver, kidney, testes, ovaries, etc.) are harvested for weight determination, antioxidant assays, and histopathological examination.
- Reversibility: A satellite group is often included where treatment is withdrawn for a period (e.g., 30 days) to assess if observed effects are reversible.

Anticancer Activity

Extracts of DAS-77 have shown significant cytotoxic effects against various cancer cell lines and in vivo tumor models.

Summary of In Vitro and In Vivo Anticancer Activity of DAS-77 Extracts

Assay/Model	Extract	Cell Line/Tumor	Result (IC50 / % Inhibition)	Reference
Sulforhodamine B (SRB) Assay	Ethanol (DAS-A001)	HCT-116 (Colon)	12 µg/mL	[11]
Sulforhodamine B (SRB) Assay	Ethanol (DAS-A001)	PC3 (Prostate)	13 µg/mL	[11]
Sulforhodamine B (SRB) Assay	Hydroethanol (DAS-A002)	HCT-116 (Colon)	<5 µg/mL	[11]
Sulforhodamine B (SRB) Assay	Aqueous (DAS-A003)	THP-1 (Leukemia)	<5 µg/mL	[11]
Sarcoma-180 (S-180) Ascites	Hydroethanol (DAS-A002)	S-180	87.50% inhibition (at 120 mg/kg)	[11]
Sarcoma-180 (S-180) Ascites	Aqueous (DAS-A003)	S-180	89.23% inhibition (at 120 mg/kg)	[11]

| L1210 Lymphoid Leukemia | Aqueous (DAS-A003) | L1210 | 177.78% increase in mean survival time |[11] |

Experimental Protocol: Sulforhodamine B (SRB) In Vitro Cytotoxicity Assay[3][12]

- Cell Culture: Human cancer cell lines (e.g., HCT-116, PC3, THP-1) are seeded in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours.
- Treatment: Cells are treated with various concentrations of DAS-77 extracts (e.g., ethanol, aqueous) and incubated for a specified period (e.g., 48-72 hours).
- Fixation: The culture medium is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
- Staining: Plates are washed with water and air-dried. Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

- Washing: Unbound dye is removed by washing four times with 1% (v/v) acetic acid.
- Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
- Measurement: The optical density (absorbance) is measured at 510-540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Experimental Protocol: Sarcoma-180 (S-180) Ascites In Vivo Model[\[11\]](#)

- Animal Model: Swiss albino or BALB/c mice.
- Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with Sarcoma-180 tumor cells (e.g., 2×10^6 cells).
- Treatment: 24 hours after inoculation, animals are treated with DAS-77 extracts (e.g., 80-120 mg/kg) or a vehicle control, typically administered orally or i.p. for a set number of days (e.g., 7-10 days). A positive control group (e.g., 5-Fluorouracil, 20 mg/kg) is included.
- Monitoring: Animals are monitored for body weight, tumor growth (ascitic fluid volume), and survival time.
- Endpoint: At the end of the treatment period, the ascitic fluid is collected to measure volume and viable tumor cell count. The percentage of tumor growth inhibition is calculated.

Gastroprotective (Anti-ulcer) Activity

DAS-77 has demonstrated significant, dose-dependent protection against gastric ulcers induced by various methods.

Summary of Anti-ulcer Activity of DAS-77

Ulcer Model	Dose	% Ulcer Inhibition	Reference
Ethanol-induced	400 mg/kg	98.57%	[5]
Indomethacin-induced	400 mg/kg	76.23%	[5]
Pylorus Ligation	400 mg/kg	99.28%	[5]

| Cold Restraint Stress | 400 mg/kg | 96.70% [[5] |

Experimental Protocol: Ethanol-Induced Ulcer Model[5]

- Animal Model: Wistar rats, fasted for 24 hours prior to the experiment.
- Pre-treatment: Animals are orally administered with DAS-77 (50-400 mg/kg), a vehicle control (distilled water), or a standard drug (e.g., Misoprostol) one hour before ulcer induction.
- Ulcer Induction: Gastric ulcers are induced by oral administration of absolute ethanol (e.g., 1 mL/200g body weight).
- Evaluation: One hour after ethanol administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.
- Scoring: The gastric mucosa is examined for lesions. Ulcer scores are calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is determined by comparing the scores of treated groups with the control group.

Molecular Mechanisms of Action

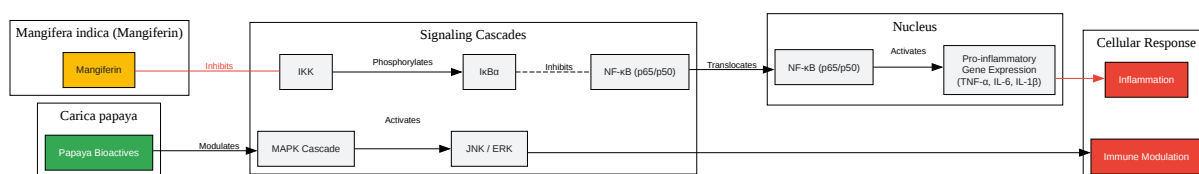
The therapeutic effects of DAS-77 are attributed to the modulation of several key signaling pathways by its bioactive constituents, particularly mangiferin from *M. indica* and various compounds from *C. papaya*.

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory effects of DAS-77 are largely driven by mangiferin, which modulates critical inflammatory cascades. Extracts from *Carica papaya* also contribute by affecting MAPK signaling.

- NF- κ B Pathway Inhibition: Mangiferin inhibits the activation of Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammation.[3][9] It prevents the phosphorylation and degradation of I κ B α , thereby blocking the nuclear translocation of the p65 subunit of NF- κ B. This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6.[4][9]

- MAPK Pathway Modulation: Extracts from *Carica papaya* have been shown to activate the JNK and ERK pathways, which are part of the Mitogen-Activated Protein Kinase (MAPK) family.[13][14] This can lead to an immunomodulatory response, including the production of certain cytokines and nitric oxide.[13][14]



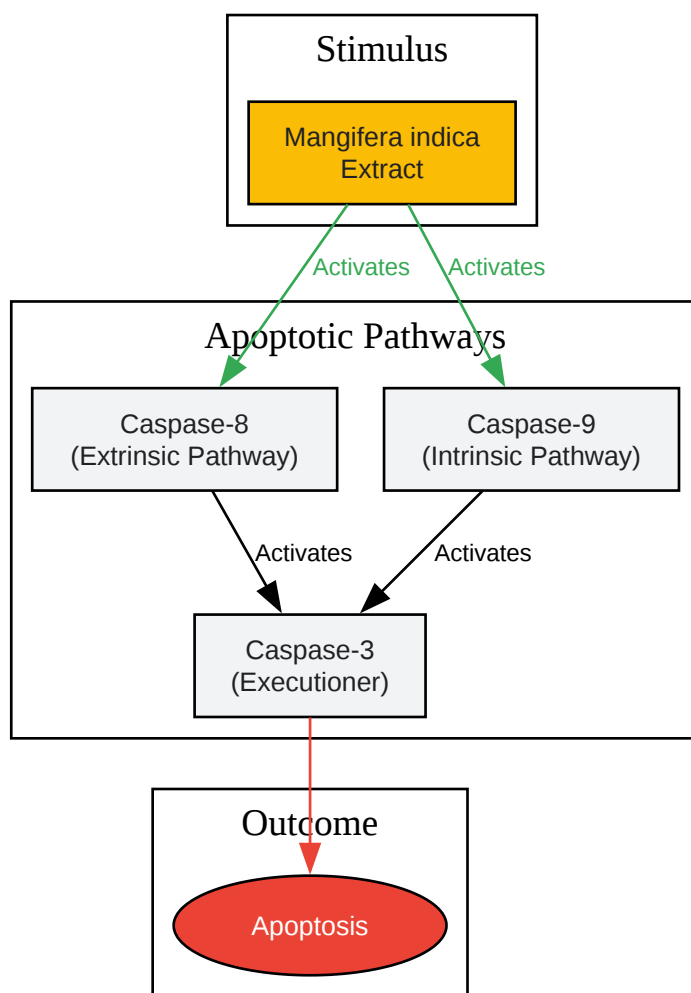
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Caption: Anti-inflammatory and Immunomodulatory Pathways of DAS-77.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of *Mangifera indica* extracts within DAS-77 is strongly associated with the induction of programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of the caspase cascade.

- Intrinsic & Extrinsic Pathways: Studies show that *M. indica* extracts can activate both initiator caspases of the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[10] Activation of these caspases converges on the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[10]

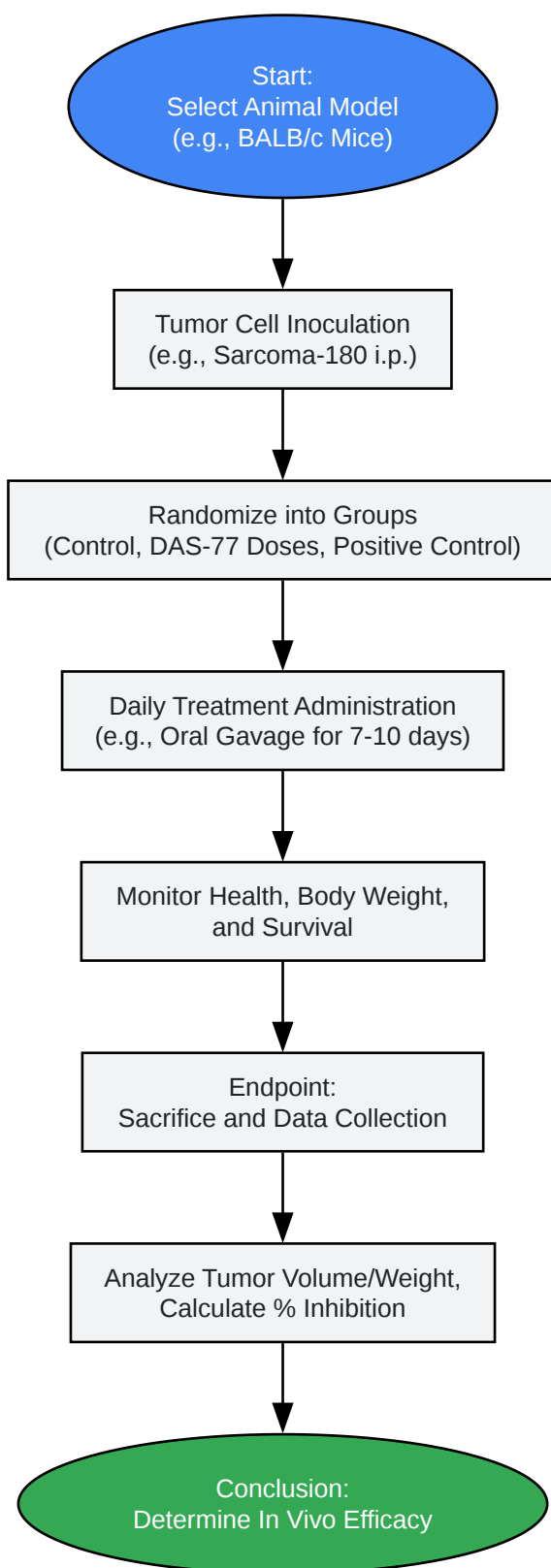


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Caption: Apoptosis Induction Pathway by the M. indica component of DAS-77.

Experimental Workflow for In Vivo Anticancer Study

The logical flow for evaluating the anticancer potential of a formulation like DAS-77 in an animal model is depicted below.



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